5-Bromo-6-(ethylamino)nicotinic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(ethylamino)nicotinic acid typically involves the bromination of nicotinic acid followed by the introduction of the ethylamino group. One common method is to start with 5-bromonicotinic acid, which can be synthesized by brominating nicotinic acid using bromine in the presence of a suitable catalyst. The resulting 5-bromonicotinic acid is then reacted with ethylamine under appropriate conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. These processes are typically carried out in batch reactors or continuous flow reactors, depending on the desired production scale. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(ethylamino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .
Scientific Research Applications
5-Bromo-6-(ethylamino)nicotinic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-6-(ethylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response .
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid (Niacin): A precursor to 5-Bromo-6-(ethylamino)nicotinic acid, known for its role as a vitamin and its lipid-lowering effects.
Isonicotinic acid: An isomer of nicotinic acid with the carboxyl group at the 4-position.
Picolinic acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness
This compound is unique due to the presence of both a bromine atom and an ethylamino group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9BrN2O2 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
5-bromo-6-(ethylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-10-7-6(9)3-5(4-11-7)8(12)13/h3-4H,2H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
PTCQMOPOQZIKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)O)Br |
Origin of Product |
United States |
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